molecular formula C23H24N4O B14158255 N'-(1-ethylpiperidin-4-ylidene)-2-phenylquinoline-4-carbohydrazide CAS No. 350988-36-2

N'-(1-ethylpiperidin-4-ylidene)-2-phenylquinoline-4-carbohydrazide

Cat. No.: B14158255
CAS No.: 350988-36-2
M. Wt: 372.5 g/mol
InChI Key: JITHRSWHSJIHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(1-ethylpiperidin-4-ylidene)-2-phenylquinoline-4-carbohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a quinoline ring system, a phenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-ethylpiperidin-4-ylidene)-2-phenylquinoline-4-carbohydrazide typically involves the condensation of 2-phenylquinoline-4-carbohydrazide with 1-ethylpiperidin-4-one. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction conditions may vary, but common solvents used include ethanol or methanol, and the reaction is often conducted under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction parameters such as temperature, pressure, and catalyst concentration are optimized to ensure consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions

N’-(1-ethylpiperidin-4-ylidene)-2-phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrazine derivatives .

Scientific Research Applications

N’-(1-ethylpiperidin-4-ylidene)-2-phenylquinoline-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(1-ethylpiperidin-4-ylidene)-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Methylpiperidin-4-ylidene)acetohydrazide
  • N-[(1-ethylpiperidin-4-ylidene)amino]-4-methylbenzamide
  • N-[(1-ethylpiperidin-4-ylidene)amino]-3-nitroaniline

Uniqueness

N’-(1-ethylpiperidin-4-ylidene)-2-phenylquinoline-4-carbohydrazide is unique due to its specific combination of a quinoline ring, phenyl group, and piperidine ring. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds .

Properties

CAS No.

350988-36-2

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

IUPAC Name

N-[(1-ethylpiperidin-4-ylidene)amino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H24N4O/c1-2-27-14-12-18(13-15-27)25-26-23(28)20-16-22(17-8-4-3-5-9-17)24-21-11-7-6-10-19(20)21/h3-11,16H,2,12-15H2,1H3,(H,26,28)

InChI Key

JITHRSWHSJIHPF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.